Eicosapentaenoic Acid Alkyne
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Overview
Description
Eicosapentaenoic Acid Alkyne is a derivative of eicosapentaenoic acid, an omega-3 fatty acid commonly found in marine organisms. This compound features an alkyne group at the omega terminus, making it a versatile molecule for various chemical reactions, particularly in click chemistry. Eicosapentaenoic acid itself is known for its anti-inflammatory and cardiovascular benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Eicosapentaenoic Acid Alkyne typically involves the introduction of an alkyne group to the eicosapentaenoic acid molecule. This can be achieved through various synthetic routes, including the use of halogenated intermediates and strong bases. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using a strong base like sodium amide in ammonia .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using metabolically engineered microorganisms such as Yarrowia lipolytica. These microorganisms are engineered to produce high yields of eicosapentaenoic acid, which can then be chemically modified to introduce the alkyne group .
Chemical Reactions Analysis
Types of Reactions: Eicosapentaenoic Acid Alkyne undergoes various chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions, forming new single bonds to carbon.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Substitution Reactions: The alkyne group can be substituted with other functional groups through nucleophilic substitution .
Common Reagents and Conditions:
Addition Reactions: Catalysts such as palladium or platinum are often used.
Oxidation Reactions: Reagents like ozone or potassium permanganate are commonly employed.
Substitution Reactions: Strong nucleophiles such as sodium amide are used .
Major Products:
Addition Reactions: Formation of alkenes or alkanes.
Oxidation Reactions: Formation of carboxylic acids.
Substitution Reactions: Formation of substituted alkynes .
Scientific Research Applications
Eicosapentaenoic Acid Alkyne has a wide range of scientific research applications:
Chemistry: Used in click chemistry for tagging and tracking molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Used in the production of high-purity lipid standards and pharmaceutical development .
Mechanism of Action
The mechanism of action of Eicosapentaenoic Acid Alkyne involves its incorporation into cellular membranes, where it can influence membrane fluidity and signaling pathways. The alkyne group allows for the tagging and tracking of metabolites, facilitating the study of its biological activity. The compound also exerts anti-inflammatory effects by modulating the production of eicosanoids and other signaling molecules .
Comparison with Similar Compounds
Arachidonic Acid Alkyne: Another omega-3 fatty acid derivative with an alkyne group.
Docosahexaenoic Acid Alkyne: A derivative of docosahexaenoic acid with similar applications in click chemistry .
Uniqueness: Eicosapentaenoic Acid Alkyne is unique due to its specific structure and the presence of multiple double bonds, which confer distinct chemical and biological properties. Its ability to participate in click chemistry and its anti-inflammatory benefits make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H26O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-19-ynoic acid |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
FCLMKCFLVGHPHY-JLNKQSITSA-N |
Isomeric SMILES |
C#C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
C#CC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
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